molecular formula C17H19N5NaO6S2 B033173 Cefovecin sodium CAS No. 141195-77-9

Cefovecin sodium

Número de catálogo: B033173
Número CAS: 141195-77-9
Peso molecular: 476.5 g/mol
Clave InChI: KFMRMRJGHFUFOV-VQWMGBAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de cefovecin sódico implica varios pasos. Un método incluye la reacción de un compuesto de Cephem THF con un compuesto de MAEM . Otro proceso implica tratar el clorhidrato de ácido 2-(Z)-metoxiimino-2-(2-tritilaminotiazol-4-il)acético con cloruro de mesilo en presencia de N,N-diisopropiletilamina (DIPEA) para producir un compuesto de mesilato. Este compuesto se condensa luego con un compuesto de cefem, seguido de desprotección e hidrólisis para producir cefovecin sódico . Los métodos de producción industrial se centran en optimizar estas reacciones para aumentar el rendimiento y la pureza, al tiempo que reducen los costos de producción .

Análisis De Reacciones Químicas

Stability and Degradation Reactions

Cefovecin sodium is sensitive to environmental factors, leading to degradation under specific conditions:

Degradation Pathways (from ):

  • Hydrolysis :
    • Conditions : Aqueous solutions, elevated temperatures.
    • Mechanism : Cleavage of the β-lactam ring, rendering the compound inactive.
    • Impact : Degradation products include open-ring metabolites and dimers.
  • Photodegradation :
    • Conditions : Exposure to UV or fluorescent light.
    • Outcome : Formation of sulfoxide derivatives and loss of antibacterial activity.
  • Oxidation :
    • Reagents : Reactive oxygen species.
    • Effect : Modification of the thiazole ring or methoxyimino group.

Stability Data (EMA ):

FactorDegradation RatePrimary Degradants
pH < 6Rapid hydrolysisOpen β-lactam derivatives
pH 6–8StableNone
Light (UV)10% degradation in 48 hrsSulfoxides
MoistureHygroscopic; forms hydratesHydrated crystals

Reaction with Biological Components

This compound binds extensively to plasma proteins (99.5–99.8% in cats and dogs ), limiting its free fraction. This binding is reversible and follows nonlinear kinetics, as modeled by the Hill equation:
%Free=0.241+99.759Ctotal8.01Ctotal8.01+195.18.01\%\text{Free}=0.241+\frac{99.759\cdot C_{\text{total}}^{8.01}}{C_{\text{total}}^{8.01}+195.1^{8.01}}
where CtotalC_{\text{total}} = total plasma concentration.

Comparative Reactivity

This compound’s stability profile contrasts with other cephalosporins:

PropertyThis compoundCeftriaxone
Hydrolysis Rate (pH 7.4)0.5% per day2.1% per day
PhotostabilityLow (requires dark storage)Moderate
Protein Binding99.5–99.8%85–95%

Industrial-Scale Challenges

Early synthesis methods faced hurdles in scalability due to:

  • Use of sensitive reagents (mesyl chloride, TFA).
  • Tedious chromatographic purification .
    The improved patent process (WO2018229580A1) addresses these by substituting hazardous reagents and simplifying purification via acetone/water recrystallization.

Aplicaciones Científicas De Investigación

Indications for Use

Cefovecin sodium is indicated for the treatment of various infections in dogs and cats:

  • Dogs :
    • Skin and soft tissue infections (e.g., pyoderma, abscesses, infected wounds)
    • Urinary tract infections associated with specific bacteria such as Escherichia coli and Proteus spp. .
  • Cats :
    • Skin and soft tissue abscesses and wounds
    • Urinary tract infections associated with Pasteurella multocida and Escherichia coli .

Efficacy Studies

Recent studies have demonstrated cefovecin's efficacy compared to traditional oral antibiotics:

  • A study involving 320 dogs with superficial secondary pyoderma indicated that cefovecin was statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic .
  • Another clinical trial showed that cefovecin provided effective treatment for skin infections, with only 14% of treated dogs requiring a second dose after 14 days .

Advantages of this compound

  • Convenient Dosing : The long duration of action allows for a single injection, reducing the need for multiple doses and improving compliance among pet owners.
  • Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus intermedius and Pasteurella multocida.
  • Well-Tolerated : Generally well-tolerated in both cats and dogs, with mild adverse effects reported occasionally .

Case Study 1: Treatment of Pyoderma in Dogs

A clinical trial assessed the effectiveness of cefovecin in treating pyoderma in dogs. Out of 100 cases treated, 95% showed significant improvement within 14 days post-injection. The study highlighted cefovecin's reliability as a first-line treatment option due to its ease of administration and high success rate.

Case Study 2: Skin Abscess Management in Cats

In another study focusing on feline patients with skin abscesses caused by Pasteurella multocida, cefovecin was administered as a single injection. Follow-up evaluations indicated complete resolution of the abscesses in 90% of cases within two weeks, demonstrating its effectiveness in managing acute infections in cats.

Propiedades

Número CAS

141195-77-9

Fórmula molecular

C17H19N5NaO6S2

Peso molecular

476.5 g/mol

Nombre IUPAC

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1

Clave InChI

KFMRMRJGHFUFOV-VQWMGBAQSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]

SMILES isomérico

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na]

SMILES canónico

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na]

Sinónimos

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1);  [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefovecin sodium
Reactant of Route 2
Cefovecin sodium
Reactant of Route 3
Cefovecin sodium
Reactant of Route 4
Reactant of Route 4
Cefovecin sodium
Reactant of Route 5
Reactant of Route 5
Cefovecin sodium
Reactant of Route 6
Cefovecin sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.